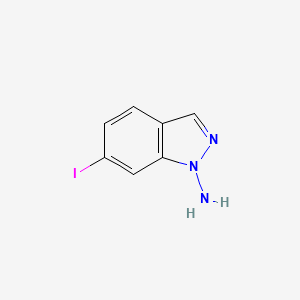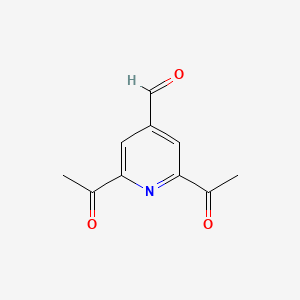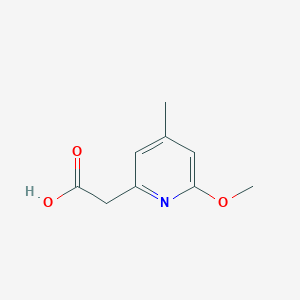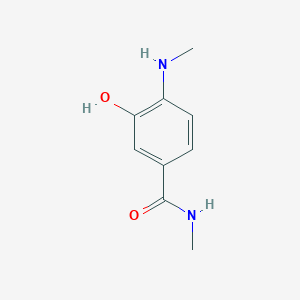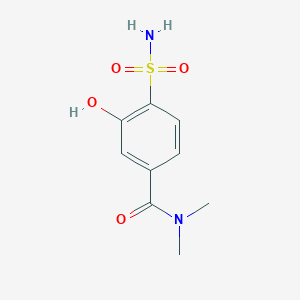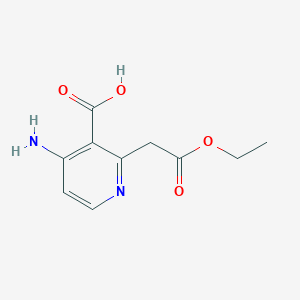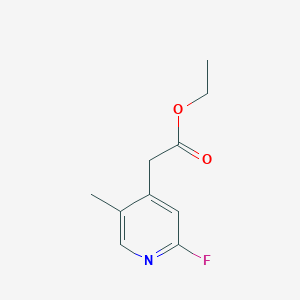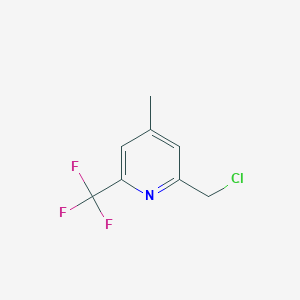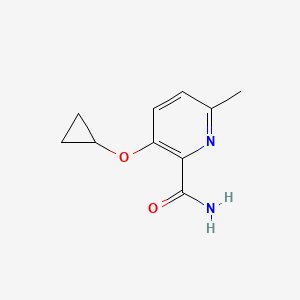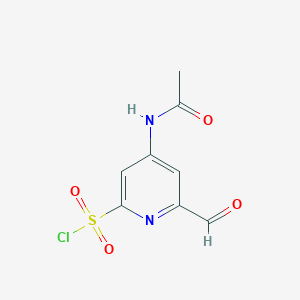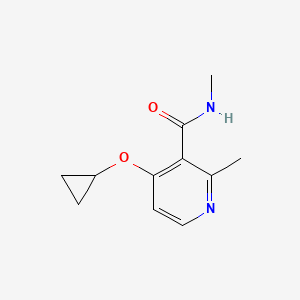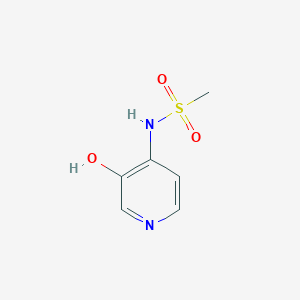
N-(3-Hydroxypyridin-4-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypyridin-4-YL)methanesulfonamide is a chemical compound that belongs to the class of hydroxypyridines This compound is characterized by the presence of a hydroxyl group attached to the pyridine ring and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypyridin-4-YL)methanesulfonamide typically involves the reaction of 3-hydroxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Hydroxypyridine+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield pyridine ketones, while reduction may produce pyridine amines.
Aplicaciones Científicas De Investigación
N-(3-Hydroxypyridin-4-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and methanesulfonamide moiety play crucial roles in its binding affinity and specificity. The compound may act as an enzyme inhibitor or modulator of signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Hydroxypyridin-2-YL)methanesulfonamide
- N-(4-Hydroxypyridin-3-YL)methanesulfonamide
Comparison
N-(3-Hydroxypyridin-4-YL)methanesulfonamide is unique due to the specific position of the hydroxyl group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C6H8N2O3S |
|---|---|
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
N-(3-hydroxypyridin-4-yl)methanesulfonamide |
InChI |
InChI=1S/C6H8N2O3S/c1-12(10,11)8-5-2-3-7-4-6(5)9/h2-4,9H,1H3,(H,7,8) |
Clave InChI |
SGUKINMOBXZYAE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=NC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


